5-cyclohexyl-6-methylpyrimidine-2,4-diamine

Vue d'ensemble

Description

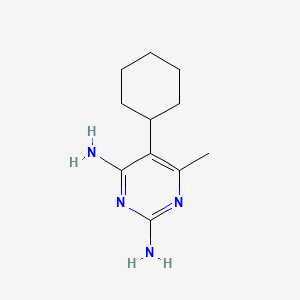

5-cyclohexyl-6-methylpyrimidine-2,4-diamine is an organic compound with the molecular formula C11H18N4. It is a derivative of pyrimidine, characterized by

Activité Biologique

5-Cyclohexyl-6-methylpyrimidine-2,4-diamine, also known as 2,4-diamino-5-cyclohexyl-6-methylpyrimidine, is a pyrimidine derivative that has garnered attention for its biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory and antimicrobial effects, as well as its potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with cyclohexyl and methyl groups at specific positions. Its chemical structure can be represented as follows:

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively inhibits cyclooxygenase-2 (COX-2) activity. The IC50 values reported for this inhibition were comparable to that of established anti-inflammatory drugs such as celecoxib:

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.09 |

| Celecoxib | 0.04 ± 0.01 |

This suggests that the compound could serve as a promising candidate for developing new anti-inflammatory therapies .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against various bacterial strains, indicating its utility in treating infections. The specific mechanisms of action are still under investigation, but preliminary results suggest it may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

Case Studies and Research Findings

- In Vitro Studies : A study conducted by Jankulovska and Dimova utilized quantitative structure-activity relationship (QSAR) techniques to predict the biological activity of hydrazones and related compounds, including derivatives of pyrimidines like this compound. Their findings highlighted a broad spectrum of antimicrobial activity.

- Pharmacokinetic Evaluations : Another research effort assessed the pharmacokinetic properties of similar pyrimidine derivatives, revealing favorable absorption and distribution profiles. These findings are crucial for understanding how this compound might behave in vivo .

- Safety Assessments : Toxicity studies in animal models have shown no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

Applications De Recherche Scientifique

Anti-inflammatory Activity

Recent studies have demonstrated that 5-cyclohexyl-6-methylpyrimidine-2,4-diamine exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity with an IC50 comparable to established anti-inflammatory drugs like celecoxib:

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.09 |

| Celecoxib | 0.04 ± 0.01 |

This suggests potential for development as a new anti-inflammatory therapeutic agent.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary results indicate effectiveness in disrupting bacterial cell wall synthesis or acting as enzyme inhibitors. The specific mechanisms are still under investigation, but the compound shows promise in treating infections caused by resistant bacteria.

In Vitro Studies

A study conducted by Jankulovska and Dimova utilized quantitative structure-activity relationship (QSAR) techniques to assess the biological activity of various pyrimidine derivatives, including this compound. Their findings highlighted a broad spectrum of antimicrobial activity against common pathogens.

Pharmacokinetic Evaluations

Research on similar pyrimidine derivatives has revealed favorable absorption and distribution profiles, suggesting that this compound may demonstrate similar pharmacokinetic properties in vivo.

Safety Assessments

Toxicity studies have indicated no acute toxicity at high doses (up to 2000 mg/kg), which supports a favorable safety profile for further development in therapeutic applications.

Antiviral Activity

Emerging research suggests potential antiviral applications of this compound through its synthesis for antiviral compounds targeting specific viral enzymes. The compound's structural characteristics may enhance its efficacy against viral pathogens.

Cancer Research

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation. Preliminary studies indicate that it may act as an enzyme inhibitor relevant to metabolic pathways associated with tumor growth.

Summary of Findings

This compound presents a promising candidate for various pharmacological applications due to its anti-inflammatory, antimicrobial, and potential antiviral activities. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Propriétés

IUPAC Name |

5-cyclohexyl-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h8H,2-6H2,1H3,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZQBEUBJXSDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190535 | |

| Record name | 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37033-21-9 | |

| Record name | 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.